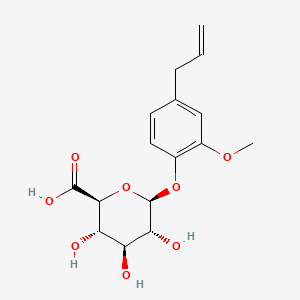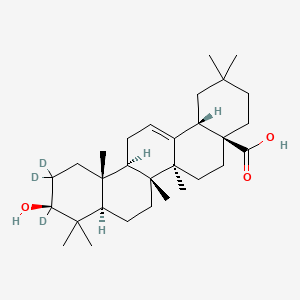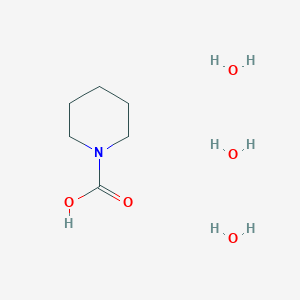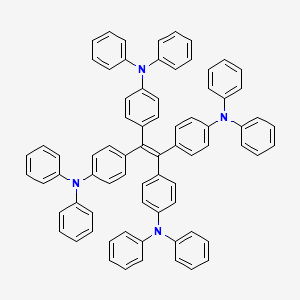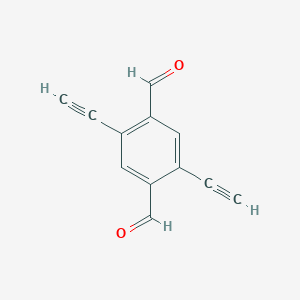
2,5-Diethynylterephthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethynylterephthalaldehyde is an organic compound with the molecular formula C₁₂H₆O₂ It is a derivative of terephthalaldehyde, where the hydrogen atoms at the 2 and 5 positions on the benzene ring are replaced by ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethynylterephthalaldehyde typically involves the following steps:
Starting Material: The synthesis begins with terephthalaldehyde.
Bromination: Terephthalaldehyde is brominated to form 2,5-dibromoterephthalaldehyde.
Sonogashira Coupling: The dibrominated compound undergoes a Sonogashira coupling reaction with ethynyl compounds in the presence of a palladium catalyst and a copper co-catalyst to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,5-Diethynylterephthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The ethynyl groups can participate in substitution reactions, such as halogenation or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products
Oxidation: 2,5-Diethynylterephthalic acid.
Reduction: 2,5-Diethynylterephthalyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Diethynylterephthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2,5-Diethynylterephthalaldehyde involves its ability to undergo various chemical transformations due to the presence of reactive aldehyde and ethynyl groups. These functional groups allow it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Terephthalaldehyde: The parent compound with hydrogen atoms instead of ethynyl groups.
2,5-Dibromoterephthalaldehyde: An intermediate in the synthesis of 2,5-Diethynylterephthalaldehyde.
2,5-Diethynylbenzaldehyde: A similar compound with ethynyl groups at different positions on the benzene ring.
Uniqueness
This compound is unique due to the presence of both aldehyde and ethynyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and materials science .
Properties
Molecular Formula |
C12H6O2 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2,5-diethynylterephthalaldehyde |
InChI |
InChI=1S/C12H6O2/c1-3-9-5-12(8-14)10(4-2)6-11(9)7-13/h1-2,5-8H |
InChI Key |
ZISLHLJUYIWHEU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1C=O)C#C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


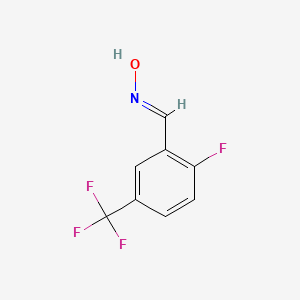
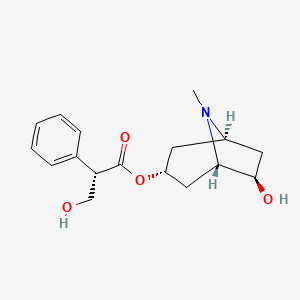
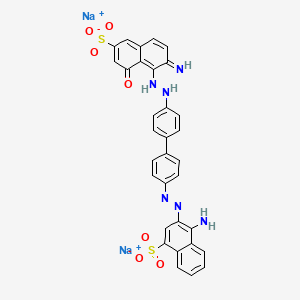

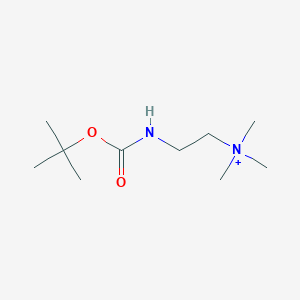
![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
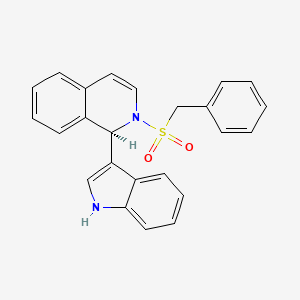
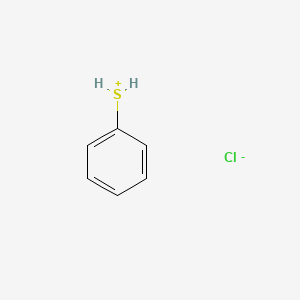
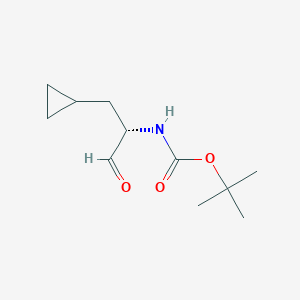
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)
